Ethyl 1-(3-bromopropyl)-2-oxocycloheptane-1-carboxylate
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Overview
Description
Ethyl 1-(3-bromopropyl)-2-oxocycloheptane-1-carboxylate is an organic compound with a complex structure, featuring a seven-membered ring with a bromopropyl side chain and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(3-bromopropyl)-2-oxocycloheptane-1-carboxylate typically involves the reaction of ethyl 2-oxocycloheptanecarboxylate with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as sodium hydride, to deprotonate the ester and facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(3-bromopropyl)-2-oxocycloheptane-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.
Oxidation and Reduction: The ketone group in the compound can be reduced to an alcohol or oxidized to a carboxylic acid, depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.
Elimination Reactions: Strong bases like sodium ethoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted cycloheptane derivatives.
Elimination: Alkenes.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 1-(3-bromopropyl)-2-oxocycloheptane-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Can be used to study the effects of brominated compounds on biological systems.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(3-bromopropyl)-2-oxocycloheptane-1-carboxylate largely depends on the specific reactions it undergoes. For instance:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Elimination Reactions: The base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom.
Oxidation and Reduction: The ketone group undergoes redox reactions, altering the oxidation state of the carbonyl carbon.
Comparison with Similar Compounds
Ethyl 1-(3-bromopropyl)-2-oxocycloheptane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(3-chloropropyl)-2-oxocycloheptane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 1-(3-bromopropyl)-2-oxocyclopentanecarboxylate: A smaller ring size, which affects the compound’s chemical properties and reactivity.
Uniqueness: The presence of the seven-membered ring and the bromopropyl side chain makes this compound unique in terms of its chemical reactivity and potential applications. The combination of these structural features allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
62547-84-6 |
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Molecular Formula |
C13H21BrO3 |
Molecular Weight |
305.21 g/mol |
IUPAC Name |
ethyl 1-(3-bromopropyl)-2-oxocycloheptane-1-carboxylate |
InChI |
InChI=1S/C13H21BrO3/c1-2-17-12(16)13(9-6-10-14)8-5-3-4-7-11(13)15/h2-10H2,1H3 |
InChI Key |
HTLHFEITSVKJHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCCC1=O)CCCBr |
Origin of Product |
United States |
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